molecular formula C10H18O2 B13191251 1,3,4-Trimethylcyclohexane-1-carboxylic acid

1,3,4-Trimethylcyclohexane-1-carboxylic acid

Cat. No.: B13191251
M. Wt: 170.25 g/mol
InChI Key: IQLHWNMPLQVKNW-UHFFFAOYSA-N
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Description

1,3,4-Trimethylcyclohexane-1-carboxylic acid is a cyclohexane derivative featuring a carboxylic acid group at the 1-position and methyl substituents at the 1, 3, and 4 positions.

Properties

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

1,3,4-trimethylcyclohexane-1-carboxylic acid

InChI

InChI=1S/C10H18O2/c1-7-4-5-10(3,9(11)12)6-8(7)2/h7-8H,4-6H2,1-3H3,(H,11,12)

InChI Key

IQLHWNMPLQVKNW-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1C)(C)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,3,4-Trimethylcyclohexane-1-carboxylic acid typically involves the alkylation of cyclohexane derivatives followed by carboxylation. One common method includes the Friedel-Crafts alkylation of cyclohexane with methyl halides in the presence of a Lewis acid catalyst, such as aluminum chloride. Subsequent oxidation and carboxylation steps yield the desired carboxylic acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and separation techniques, such as distillation and crystallization, are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 1,3,4-Trimethylcyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The methyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., hydroxide ions) are employed under appropriate conditions.

Major Products:

    Oxidation: Ketones, alcohols, or carboxylic acids.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted cyclohexane derivatives.

Scientific Research Applications

1,3,4-Trimethylcyclohexane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reference compound in analytical chemistry.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals, polymers, and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 1,3,4-Trimethylcyclohexane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxylic acid group can form hydrogen bonds and ionic interactions, influencing the compound’s binding affinity and activity. The methyl groups contribute to the compound’s hydrophobic character, affecting its solubility and distribution within biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1,3,4-trimethylcyclohexane-1-carboxylic acid with key structural analogs, emphasizing substituent effects, molecular properties, and applications.

Table 1: Structural and Functional Comparison

Compound Name Substituents/Functional Groups Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound 1,3,4-trimethyl + carboxylic acid C₁₀H₁₆O₂ ~168.24 (calculated) Potential synthetic intermediate; steric hindrance may reduce reactivity Inferred
4-(Trifluoromethyl)cyclohexane-1-carboxylic acid 4-CF₃ + carboxylic acid C₈H₁₁F₃O₂ 196.17 High lipophilicity; used in fluorinated fine chemicals
1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid Naphthalene backbone + carboxylic acid C₁₁H₁₂O₂ 176.21 Pharmaceutical precursor; meets sterility/pH standards for formulations
1,3,4-Trihydroxy-5-(galloyloxy)cyclohexane-1-carboxylic acid Multiple hydroxyl + galloyl groups C₂₀H₂₀O₁₂ 476.36 Antioxidant activity (e.g., galloyl moiety in food/cosmetic research)
(1R,2R)-2-[4-(Trifluoromethyl)benzoyl]cyclohexane-1-carboxylic acid CF₃-benzoyl + chiral centers C₁₅H₁₅F₃O₃ 300.28 Chiral building block for drug synthesis; high purity (NLT 98%)

Substituent Effects on Physicochemical Properties

  • Steric Hindrance : The 1,3,4-trimethyl groups in the target compound introduce significant steric bulk, likely reducing its solubility in polar solvents compared to hydroxylated analogs (e.g., 1,3,4-trihydroxy derivatives) .
  • Electron-Withdrawing Groups : Trifluoromethyl (CF₃) substituents (e.g., in –5) enhance acidity (lower pKa) of the carboxylic acid group due to inductive effects, whereas methyl groups exert weaker electron-donating effects .
  • Chirality : Compounds like (1R,2R)-2-[4-(trifluoromethyl)benzoyl]cyclohexane-1-carboxylic acid exhibit stereochemical complexity, critical for enantioselective drug design .

Biological Activity

1,3,4-Trimethylcyclohexane-1-carboxylic acid is an organic compound characterized by a cyclohexane ring with three methyl substitutions and a carboxylic acid functional group. This unique structure allows for various stereoisomers, which can significantly influence its biological activity and chemical behavior. The compound is primarily investigated for its potential applications in organic synthesis and as a building block in pharmaceutical development.

The molecular formula of this compound is C10H18O2C_{10}H_{18}O_2, with a molar mass of approximately 170.25 g/mol. The presence of multiple methyl groups introduces steric hindrance and affects the compound's reactivity and interaction with biological systems.

Biological Activity

Research into the biological activity of this compound has revealed several key areas of interest:

  • Antioxidant Properties : Studies suggest that compounds with similar structures may exhibit antioxidant activity, which is essential for mitigating oxidative stress in biological systems .
  • Antimicrobial Activity : Preliminary investigations indicate that certain derivatives of cyclohexane carboxylic acids possess antimicrobial properties. The effectiveness can vary based on the specific structural features of the compound .
  • Pharmacological Potential : The compound's unique structure positions it as a potential candidate for drug development. Research often focuses on its interactions with various biological targets, including enzymes and receptors .

Case Studies

Several studies have explored the biological implications of related compounds:

  • Antioxidant Activity Assessment :
    • A study utilized the ORAC (Oxygen Radical Absorbance Capacity) method to evaluate the antioxidant potential of structurally similar compounds. Results indicated significant antioxidant activity correlating with specific structural motifs found in cyclohexane derivatives .
  • Antimicrobial Testing :
    • Research conducted on various carboxylic acids demonstrated that some derivatives exhibited notable antimicrobial effects against specific bacterial strains. The study highlighted the importance of the carboxylic acid group in enhancing biological activity .
  • Synthesis and Interaction Studies :
    • A synthesis study focused on the interaction of aromatic carboxylic acids with quinolin-8-ol showed that structural variations significantly affect binding affinities and biological responses. This underscores the relevance of structural analysis in predicting biological activity .

Comparative Analysis

The following table summarizes key structural features and biological activities of selected related compounds:

Compound NameMolecular FormulaNotable Biological Activity
This compoundC10H18O2Potential antioxidant and antimicrobial
1,2-Dimethylcyclohexane-1-carboxylic acidC10H18O2Antimicrobial properties
3-Methylcyclohexane-1-carboxylic acidC9H16O2Antioxidant activity

Q & A

Q. What are the optimal synthetic routes for 1,3,4-Trimethylcyclohexane-1-carboxylic acid, and how can purity be validated?

Methodological Answer: Synthesis typically involves cyclohexene ring functionalization with methyl groups and a carboxylic acid moiety. High-purity batches (≥99%) are achieved via catalytic hydrogenation or acid-catalyzed cyclization, followed by chromatographic purification (e.g., HPLC). Purity validation employs:

  • Mass Spectrometry (MS): Confirms molecular weight (168.24 g/mol) and isotopic patterns .
  • NMR Spectroscopy: ¹H/¹³C NMR resolves stereochemistry and methyl group positions (e.g., δ 1.2–1.8 ppm for methyl protons) .
  • HPLC-UV/RI: Quantifies impurities (<0.5% threshold) using reverse-phase columns (C18) with acetonitrile/water gradients .

Q. What spectroscopic techniques are most effective for structural elucidation of this compound?

Methodological Answer:

  • Infrared (IR) Spectroscopy: Identifies carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and C=O bonds (~1700 cm⁻¹). Compare with reference spectra from databases like NIST Chemistry WebBook .
  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Methyl groups appear as singlets or doublets depending on adjacent substituents (e.g., δ 1.3 ppm for axial methyls).
    • ¹³C NMR: Carboxylic carbon resonates at ~175–180 ppm .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (C₁₀H₁₆O₂) with <2 ppm mass error .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Gloves (nitrile), lab coats, and safety goggles. Use fume hoods for volatile steps .
  • Storage: In airtight containers at 2–8°C, away from oxidizers and bases .
  • Exposure Mitigation: Follow OSHA guidelines (e.g., GBZ 2.1-2007) for air quality monitoring and spill containment using inert adsorbents .

Advanced Research Questions

Q. How do stereochemical variations in methyl substituents influence conformational stability?

Methodological Answer:

  • Computational Modeling: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict chair vs. boat conformers. The 1,3,4-trimethyl substitution favors chair conformations due to reduced 1,3-diaxial strain .
  • Experimental Validation: Variable-temperature NMR (VT-NMR) detects ring-flipping barriers. For example, coalescence temperatures >100°C indicate restricted rotation .

Q. What computational strategies predict the compound’s reactivity in catalytic reactions?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations: Analyze solvent accessibility of the carboxylic acid group (e.g., in toluene vs. water) to predict esterification kinetics .
  • Docking Studies: Evaluate interactions with enzymes (e.g., lipases) for biocatalytic applications. Use software like AutoDock Vina with force fields optimized for cyclohexane derivatives .

Q. How can this compound serve as a precursor for enantioselective synthesis of bioactive molecules?

Methodological Answer:

  • Chiral Resolution: Use (+)- or (-)-menthol esters to separate enantiomers via diastereomeric crystallization .
  • Derivatization Pathways:
    • Amide Formation: React with chiral amines (e.g., (S)-α-methylbenzylamine) to generate enantiopure intermediates for drug candidates .
    • Cyclopropanation: Transition-metal-catalyzed C-H activation to create strained rings for bioactive analog synthesis .

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